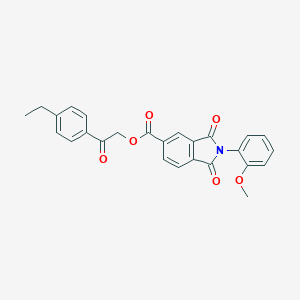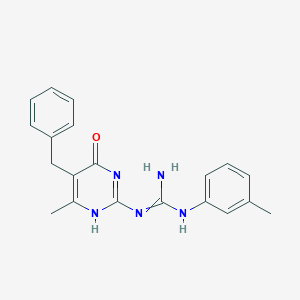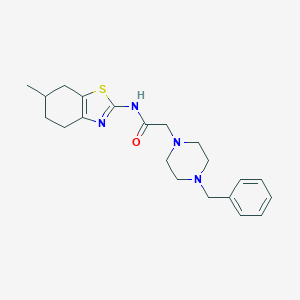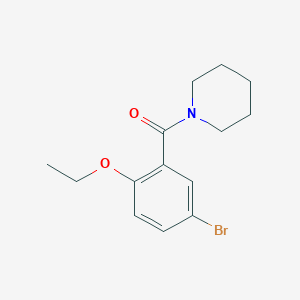
2-(4-Ethylphenyl)-2-oxoethyl 2-(2-methoxyphenyl)-1,3-dioxo-5-isoindolinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Ethylphenyl)-2-oxoethyl 2-(2-methoxyphenyl)-1,3-dioxo-5-isoindolinecarboxylate is a synthetic compound with potential applications in scientific research. This compound is also known as EMD-1214063 and is a member of the isoindoline family of compounds.
Wirkmechanismus
The mechanism of action of EMD-1214063 involves the inhibition of the activity of MDM2. MDM2 is a protein that binds to p53 and targets it for degradation. By inhibiting the activity of MDM2, EMD-1214063 can increase the levels of p53 in cells, which can lead to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
EMD-1214063 has been shown to have biochemical and physiological effects on cancer cells. In vitro studies have shown that EMD-1214063 can induce apoptosis in cancer cells by increasing the levels of p53. Additionally, EMD-1214063 has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using EMD-1214063 in lab experiments include its specificity for MDM2, its ability to increase the levels of p53, and its potential applications in studying the biological pathways involved in cancer and other diseases. The limitations of using EMD-1214063 in lab experiments include its toxicity and its potential for off-target effects.
Zukünftige Richtungen
There are several future directions for the study of EMD-1214063. One direction is to study the effects of EMD-1214063 on other biological pathways involved in cancer and other diseases. Another direction is to study the potential applications of EMD-1214063 in combination with other drugs for the treatment of cancer and other diseases. Additionally, further research is needed to determine the optimal dosage and administration of EMD-1214063 for clinical use.
Synthesemethoden
The synthesis of EMD-1214063 involves a multi-step process that starts with the reaction of 4-ethylbenzaldehyde with malonic acid in the presence of piperidine. The resulting product is then reacted with 2-methoxybenzoyl chloride to form the intermediate compound. This intermediate is then reacted with phthalic anhydride in the presence of acetic anhydride to form the final product, EMD-1214063.
Wissenschaftliche Forschungsanwendungen
EMD-1214063 has potential applications in scientific research as a tool for studying the biological pathways involved in cancer and other diseases. This compound has been shown to inhibit the activity of a protein called MDM2, which is involved in the regulation of the tumor suppressor protein p53. By inhibiting the activity of MDM2, EMD-1214063 can increase the levels of p53 in cells, which can lead to cell cycle arrest and apoptosis.
Eigenschaften
Molekularformel |
C26H21NO6 |
|---|---|
Molekulargewicht |
443.4 g/mol |
IUPAC-Name |
[2-(4-ethylphenyl)-2-oxoethyl] 2-(2-methoxyphenyl)-1,3-dioxoisoindole-5-carboxylate |
InChI |
InChI=1S/C26H21NO6/c1-3-16-8-10-17(11-9-16)22(28)15-33-26(31)18-12-13-19-20(14-18)25(30)27(24(19)29)21-6-4-5-7-23(21)32-2/h4-14H,3,15H2,1-2H3 |
InChI-Schlüssel |
NXSPFJJGTOXCEY-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C(=O)COC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=CC=C4OC |
Kanonische SMILES |
CCC1=CC=C(C=C1)C(=O)COC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=CC=C4OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-({5-[(4-Chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-1-(3-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B215855.png)
![2-[6-[(4-chlorophenyl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]-1-(4-phenoxyphenyl)guanidine](/img/structure/B215857.png)


![N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B215864.png)

![2-[4-(3-methoxyphenyl)piperazin-1-yl]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B215873.png)
![2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B215874.png)
![dimethyl 5-[[2-[(4-methoxyphenyl)methylamino]-4-oxo-5,6-dihydro-1,3-thiazine-6-carbonyl]amino]benzene-1,3-dicarboxylate](/img/structure/B215881.png)

![2-[2-(2-chlorophenyl)vinyl]-3-(2,5-dibromophenyl)-6-iodo-4(3H)-quinazolinone](/img/structure/B215885.png)

![4-(3,4-dimethoxyphenyl)-N-[3-(trifluoromethyl)phenyl]tetrahydro-2H-pyran-4-carboxamide](/img/structure/B215887.png)
